molecular formula C12H14FNO2 B1532611 4-(4-Fluoropiperidin-1-yl)benzoic acid CAS No. 718632-63-4

4-(4-Fluoropiperidin-1-yl)benzoic acid

Cat. No. B1532611
M. Wt: 223.24 g/mol
InChI Key: JCJLEYBMOBJUSN-UHFFFAOYSA-N
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Patent
US08481585B2

Procedure details

A mixture of 4-(4-fluoro-piperidin-1-yl)benzoic acid ethyl ester (0.7 g, 2.7 mmoles) in ethanol (50 ml) and a solution of 2N sodium hydroxide (20 ml) was stirred at room temperature for 24 hours. The ethanol was then evaporated, the solution diluted with water (20 ml) and neutralized with 2N HCl. The acid separated as a white solid which was washed with water and dried under vacuum (0.52 g, 82%).
Name
4-(4-fluoro-piperidin-1-yl)benzoic acid ethyl ester
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:18])[C:5]1[CH:10]=[CH:9][C:8]([N:11]2[CH2:16][CH2:15][CH:14]([F:17])[CH2:13][CH2:12]2)=[CH:7][CH:6]=1)C.[OH-].[Na+]>C(O)C>[F:17][CH:14]1[CH2:13][CH2:12][N:11]([C:8]2[CH:9]=[CH:10][C:5]([C:4]([OH:18])=[O:3])=[CH:6][CH:7]=2)[CH2:16][CH2:15]1 |f:1.2|

Inputs

Step One
Name
4-(4-fluoro-piperidin-1-yl)benzoic acid ethyl ester
Quantity
0.7 g
Type
reactant
Smiles
C(C)OC(C1=CC=C(C=C1)N1CCC(CC1)F)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ethanol was then evaporated
ADDITION
Type
ADDITION
Details
the solution diluted with water (20 ml)
CUSTOM
Type
CUSTOM
Details
The acid separated as a white solid which
WASH
Type
WASH
Details
was washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum (0.52 g, 82%)

Outcomes

Product
Name
Type
Smiles
FC1CCN(CC1)C1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.